![molecular formula C11H13N5OS B3867845 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone](/img/structure/B3867845.png)
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone
Overview
Description
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone, also known as Dp44mT, is a novel synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. Dp44mT belongs to the class of thiosemicarbazones, which are organic compounds that have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone disrupts the cell cycle and induces apoptosis in cancer cells. 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are key steps in the metastatic process. 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone has also been shown to have a synergistic effect with other cancer therapies, which could enhance their efficacy. However, one of the limitations of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone.
Future Directions
There are several future directions for the research and development of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone. One area of focus is the optimization of the synthesis method to improve the yield and purity of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone. Another area of focus is the development of novel drug delivery systems to improve the bioavailability and solubility of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone in humans.
Scientific Research Applications
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone a promising candidate for cancer therapy.
properties
IUPAC Name |
[(Z)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-15-8-4-3-7(6-13-14-10(12)18)5-9(8)16(2)11(15)17/h3-6H,1-2H3,(H3,12,14,18)/b13-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJIYMLVPQNBMA-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=S)N)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N\NC(=S)N)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde thiosemicarbazone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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